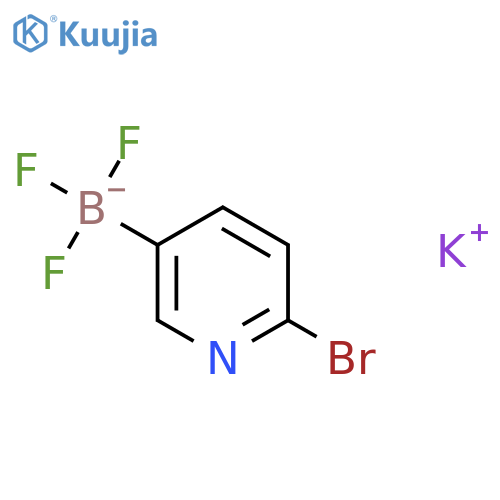

Cas no 1189097-43-5 (Potassium (6-bromopyridin-3-yl)trifluoroborate)

Potassium (6-bromopyridin-3-yl)trifluoroborate 化学的及び物理的性質

名前と識別子

-

- potassium,(6-bromopyridin-3-yl)-trifluoroboranuide

- potassium (6-bromopyridin-3-yl)trifluoroborate

- AK166060

- Potassium 6-bromopyridine-3-trifluoroborate

- AM86376

- FCH1346239

- potassium;(6-bromopyridin-3-yl)-trifluoroboranuide

- Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)

- Potassium (6-bromopyridin-3-yl)trifluoroborate

-

- MDL: MFCD16621447

- インチ: 1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1

- InChIKey: CEGFPZLGCYIRFV-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C([B-](F)(F)F)=C([H])N=1.[K+]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 145

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- ゆうかいてん: 262-267 °C

Potassium (6-bromopyridin-3-yl)trifluoroborate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:2-8°C

Potassium (6-bromopyridin-3-yl)trifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB484099-1 g |

Potassium (6-bromopyridin-3-yl)trifluoroborate; . |

1189097-43-5 | 1g |

€75.50 | 2022-03-23 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P856018-1g |

potassium,(6-bromopyridin-3-yl)-trifluoroboranuide |

1189097-43-5 | 98% | 1g |

¥1,754.10 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P72330-250mg |

potassium(6-bromopyridin-3-yl)trifluoroborate |

1189097-43-5 | 250mg |

¥86.0 | 2021-09-04 | ||

| Chemenu | CM205623-5g |

potassium (6-bromopyridin-3-yl)trifluoroborate |

1189097-43-5 | 95% | 5g |

$75 | 2023-11-23 | |

| Chemenu | CM205623-1g |

potassium (6-bromopyridin-3-yl)trifluoroborate |

1189097-43-5 | 95% | 1g |

$122 | 2021-06-16 | |

| eNovation Chemicals LLC | D625365-1g |

potassium (6-bromopyridin-3-yl)trifluoroborate |

1189097-43-5 | 97% | 1g |

$297 | 2023-08-31 | |

| abcr | AB484099-10 g |

Potassium (6-bromopyridin-3-yl)trifluoroborate; . |

1189097-43-5 | 10g |

€194.70 | 2022-03-23 | ||

| Enamine | EN300-7423243-1.0g |

potassium (6-bromopyridin-3-yl)trifluoroboranuide |

1189097-43-5 | 95.0% | 1.0g |

$428.0 | 2025-03-11 | |

| Enamine | EN300-7423243-2.5g |

potassium (6-bromopyridin-3-yl)trifluoroboranuide |

1189097-43-5 | 95.0% | 2.5g |

$838.0 | 2025-03-11 | |

| Matrix Scientific | 148346-1g |

Potassium (6-bromopyridin-3-yl)trifluoroborate, 95% |

1189097-43-5 | 95% | 1g |

$352.00 | 2023-09-07 |

Potassium (6-bromopyridin-3-yl)trifluoroborate 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

関連分類

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives 2-halopyridines

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Halopyridines 2-halopyridines

- Other Chemical Reagents Derivatization Reagents

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

Potassium (6-bromopyridin-3-yl)trifluoroborateに関する追加情報

Potassium (6-Bromopyridin-3-yl)Trifluoroborate: A Comprehensive Overview

Potassium (6-bromopyridin-3-yl)trifluoroborate, also known by its CAS number 1189097-43-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and electrochemistry. This compound is a potassium salt of the trifluoroborate anion, which is attached to a 6-bromopyridin-3-yl group. The trifluoroborate anion, B(CF₃)₄⁻, is a weakly coordinating anion that plays a crucial role in stabilizing cations and facilitating various chemical reactions.

The structure of Potassium (6-bromopyridin-3-yl)trifluoroborate consists of a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroborate group at the 3-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for a wide range of applications. The pyridine ring contributes aromatic stability, while the bromine substituent introduces electron-withdrawing effects, enhancing the reactivity of the compound in certain reactions.

Recent studies have highlighted the importance of Potassium (6-bromopyridin-3-yl)trifluoroborate in organocatalysis and transition metal-catalyzed reactions. For instance, researchers have demonstrated its effectiveness as a catalyst in asymmetric induction processes, where the trifluoroborate anion acts as a Lewis acid to coordinate with substrates and accelerate reaction rates. Additionally, the compound has been employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, due to its ability to act as a linker or template.

In the realm of electrochemistry, Potassium (6-bromopyridin-3-yl)trifluoroborate has shown promise as an electrolyte additive in lithium-ion batteries. Its ability to stabilize electrode surfaces and enhance ion transport properties has been extensively studied in recent years. Furthermore, the compound has been investigated for its potential in photocatalysis, where it serves as a sensitizer or co-catalyst in light-driven reactions.

The synthesis of Potassium (6-bromopyridin-3-yl)trifluoroborate typically involves multi-step procedures that combine bromination of pyridine derivatives with subsequent functionalization to introduce the trifluoroborate group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements have made the compound more accessible for both academic research and industrial applications.

In terms of applications, Potassium (6-bromopyridin-3-yl)trifluoroborate has found utility in pharmaceutical chemistry as an intermediate in drug discovery programs. Its ability to participate in cross-coupling reactions and other key transformations makes it invaluable for constructing complex molecular architectures. Moreover, the compound has been explored for its potential in agrochemicals and specialty chemicals, where its unique reactivity can be harnessed to develop novel active ingredients.

The environmental impact of Potassium (6-bromopyridin-3-yl)trifluoroborate is another area of active research. Studies are underway to assess its biodegradability and toxicity profiles under various conditions. Preliminary findings suggest that the compound exhibits low toxicity to aquatic organisms, which aligns with its potential use in environmentally friendly chemical processes.

In conclusion, Potassium (6-bromopyridin-3-yl)trifluoroborate stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, ensure that it will remain a key player in scientific research for years to come.

1189097-43-5 (Potassium (6-bromopyridin-3-yl)trifluoroborate) 関連製品

- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)

- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)

- 954707-57-4(2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 170655-60-4(4,4,4-trifluorobutane-1-thiol)

- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)

- 1502650-21-6(1H-Pyrrole-2-carboxylic acid, 4-butyl-3,5-dimethyl-)

- 91799-71-2(1-Chloro-8-iodonaphthalene)